N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
This compound is a pyrrolidine-3-carboxamide derivative featuring a 1,3,4-thiadiazole ring substituted at the 5-position with a cyclobutyl group and a 2,4-dimethoxyphenyl moiety at the 1-position of the pyrrolidone core. The structural complexity arises from the interplay of electron-rich aromatic systems (dimethoxyphenyl) and the steric constraints of the cyclobutyl group, which may influence pharmacokinetic properties such as solubility and metabolic stability.
Properties
Molecular Formula |
C19H22N4O4S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H22N4O4S/c1-26-13-6-7-14(15(9-13)27-2)23-10-12(8-16(23)24)17(25)20-19-22-21-18(28-19)11-4-3-5-11/h6-7,9,11-12H,3-5,8,10H2,1-2H3,(H,20,22,25) |
InChI Key |
QNUCJIXEFHHPTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)C4CCC4)OC |
Origin of Product |
United States |
Biological Activity
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiadiazole ring and a pyrrolidine moiety. Its molecular formula is with a molecular weight of 364.42 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing thiadiazole derivatives exhibit various pharmacological properties, including:
- Antimicrobial Activity : Thiadiazole derivatives have shown potential against various microbial strains, including bacteria and fungi. The compound's structure may enhance its interaction with microbial targets.
- Anti-inflammatory Properties : Some studies suggest that thiadiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Anticancer Potential : Thiadiazole compounds have been explored for their ability to inhibit cancer cell proliferation. Their mechanism often involves inducing apoptosis in cancer cells.
Antimicrobial Activity
A study demonstrated that similar thiadiazole derivatives exhibited significant antimicrobial activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) as low as 0.045 µg/mL for certain derivatives . Although specific data for this compound is limited, its structural similarities suggest potential efficacy.
Anti-inflammatory Effects
In vitro studies have indicated that thiadiazole derivatives can act as dual inhibitors of COX and lipoxygenase enzymes . These findings imply that this compound could similarly exhibit anti-inflammatory properties.
Anticancer Activity
Research has highlighted the anticancer properties of related compounds. For instance, certain thiadiazole derivatives were effective in inhibiting RET kinase activity, leading to reduced cell proliferation in cancer lines . The potential of this compound in this context remains to be fully explored but is promising based on structural analogies.
Case Study 1: Synthesis and Evaluation
A recent study focused on the synthesis and biological evaluation of various thiadiazole derivatives. The results indicated that compounds with similar structural features displayed promising bioactivity against several targets . This reinforces the hypothesis that this compound could possess significant biological activity.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may enhance π-π stacking interactions in biological targets compared to the electron-withdrawing 4-fluorophenyl group in analogues .
- Cyclobutyl’s smaller ring size may improve metabolic stability compared to bulkier substituents .
- Lipophilicity : The 3,4-dimethylphenyl group () increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. The target compound’s dimethoxyphenyl group balances moderate lipophilicity with hydrogen-bonding capacity .
Research Findings and Implications
- Biological Activity: Thiadiazole derivatives, such as those in , exhibit herbicidal and plant-growth-regulating activities.
- Drug Design : The cyclohexyl and cyclobutyl variants ( vs. target) highlight the trade-off between steric bulk and metabolic stability. Cyclobutyl’s intermediate size may optimize target engagement in therapeutic contexts .
Q & A
Q. What are the recommended synthetic routes for this compound?
Methodological Answer: A common approach involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives in the presence of POCl₃ under reflux (90°C, 3–5 hours). For example, 1,3,4-thiadiazole rings can be synthesized by reacting substituted butyric acids with N-phenylthiosemicarbazide in POCl₃, followed by pH adjustment (8–9) with ammonia to precipitate the product . Multi-step protocols may include protective group strategies (e.g., carbamate deprotection) and coupling reactions using bases like DBU or sodium carbonate .
Key Synthesis Parameters:
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Thiadiazole formation | POCl₃, 90°C, 3 hrs | Monitor pH for precipitation |
| Coupling reactions | DBU, room temperature | Use anhydrous solvents |
Q. How is structural characterization performed for this compound?
Methodological Answer: Combine spectroscopic techniques:
Q. What are the solubility and stability profiles under experimental conditions?
Methodological Answer:
- Solubility : Test in DMSO (high solubility for biological assays) or ethanol/water mixtures (for recrystallization). Avoid chloroform due to poor polarity .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Thiadiazole rings may hydrolyze under acidic conditions (pH < 4) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts?
Methodological Answer:
Q. How to resolve contradictions in spectroscopic data?
Methodological Answer:
Q. What strategies are used for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications : Replace cyclobutyl (thiadiazole) with propyl or phenyl groups to assess steric effects .
- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to prioritize substituents enhancing target binding (e.g., methoxyphenyl vs. fluorophenyl) .
Example SAR Table:
| Substituent (R) | IC₅₀ (Target X) | Notes |
|---|---|---|
| Cyclobutyl | 12 nM | Optimal steric fit |
| Phenyl | 45 nM | Reduced activity due to bulk |
Q. How to design in vivo pharmacokinetic studies?
Methodological Answer:
- Formulation : Prepare PEG-400/water (60:40) for oral gavage.
- Dosing : Administer 10 mg/kg (rats) and collect plasma samples at 0, 1, 3, 6, 12 hrs.
- Analytical Method : Use LC-MS/MS with a C18 column (LOQ: 1 ng/mL) .
Cross-Disciplinary Considerations
Q. What computational tools predict metabolic pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
